![molecular formula C27H29N5O2 B2757589 N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203090-46-3](/img/structure/B2757589.png)
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Applications
This compound, due to its structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs), may exhibit anti-inflammatory and analgesic properties. The indole moiety is a common feature in many biologically active molecules, and when combined with a piperidine scaffold, it could potentially act on various inflammatory pathways .
Antiviral Activity
The compound’s potential to act against viruses, particularly as part of a combination therapy for influenza A (H3N2) infection, has been suggested. Its structural components may interfere with viral replication processes .
Neuromodulation
Indole-based structures are known to play a role in the central nervous system. This compound could be investigated for its effects on neuromodulation, potentially affecting sleep, cognition, memory, and behavior .
Serotonin Receptor Interaction
Given the indole core’s resemblance to serotonin, research into this compound’s interaction with serotonin receptors could lead to new insights into the treatment of depression and other serotonin-related disorders .
COX Inhibition
The compound may function as a cyclooxygenase (COX) inhibitor, similar to other NSAIDs, which could make it useful in the treatment of conditions like arthritis and menstrual cramps by reducing the synthesis of prostaglandins .
Antipyretic Effects
Due to the potential COX inhibition, this compound might also be explored for its antipyretic (fever-reducing) effects, which could be beneficial in managing symptoms of various febrile illnesses .
Drug Synthesis and Design
As a hybrid molecule combining features of tryptamine and naproxen, this compound could serve as a model for the synthesis of new pharmaceuticals that leverage the beneficial properties of both parent compounds .
Mécanisme D'action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.
Mode of Action
The mode of action of this compound can be inferred from its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of its precursors. Naproxen’s inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine’s role in the synthesis of serotonin suggests it may affect pathways related to mood regulation and other neurological processes .
Result of Action
Given its precursors, it may have anti-inflammatory effects due to naproxen’s action and potentially neurological effects due to tryptamine’s role in serotonin synthesis .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)24-12-13-26(31-30-24)32-16-4-5-21(18-32)27(33)28-15-14-20-17-29-25-7-3-2-6-23(20)25/h2-3,6-13,17,21,29H,4-5,14-16,18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHXESSPMBNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)

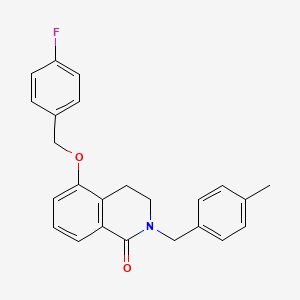
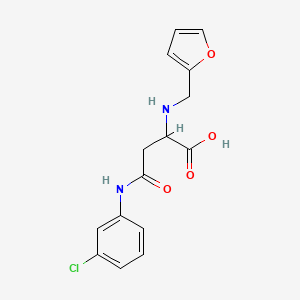
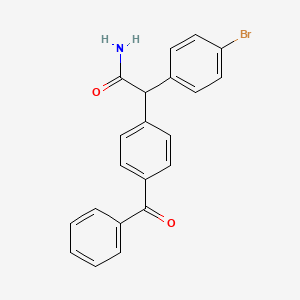
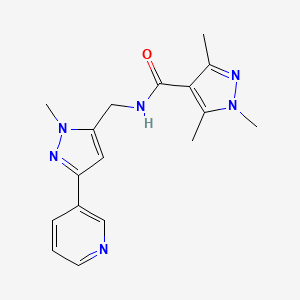
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)

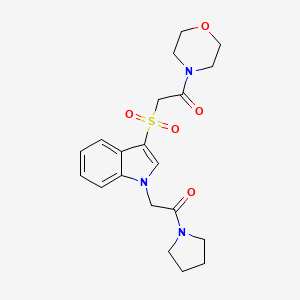
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)
